2-Methoxybenzimidamide acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxybenzimidamide acetate typically involves the reaction of 2-methoxybenzonitrile with ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybenzimidamide acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted benzimidamides with various functional groups.
Scientific Research Applications
2-Methoxybenzimidamide acetate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxybenzimidamide acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, in cancer research, it has been shown to interfere with cell proliferation pathways, thereby exhibiting anticancer activity . The substitution pattern around the benzimidazole nucleus plays a crucial role in determining its mechanism of action .
Comparison with Similar Compounds
- 2-Methoxybenzimidazole
- 2-Methoxybenzamide
- 2-Methoxybenzonitrile
Comparison: 2-Methoxybenzimidamide acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to 2-Methoxybenzimidazole, it has an additional acetate group, enhancing its solubility and reactivity. Compared to 2-Methoxybenzamide, it exhibits different reactivity patterns due to the presence of the imidamide group. Compared to 2-Methoxybenzonitrile, it has a more complex structure, leading to a broader range of applications .
Properties
IUPAC Name |
acetic acid;2-methoxybenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.C2H4O2/c1-11-7-5-3-2-4-6(7)8(9)10;1-2(3)4/h2-5H,1H3,(H3,9,10);1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUYOMWHIKYEGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC=CC=C1C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856760 |
Source
|
Record name | Acetic acid--2-methoxybenzene-1-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184778-39-0 |
Source
|
Record name | Acetic acid--2-methoxybenzene-1-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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